Thermodynamic Solubility Profile of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine
Thermodynamic Solubility Profile of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pre-formulation Scientists, and DMPK Researchers.[1][2]
Executive Summary: The Solubility Challenge
The compound 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine represents a classic "brick dust" challenge in early-stage drug discovery.[1][2] Belonging to the amino-pyrazole chemotype, it combines a polar, hydrogen-bond-rich "head" with a lipophilic, sterically crowded "tail."[1][2]
While kinetic solubility (from DMSO stock) often overestimates the developability of such compounds, thermodynamic solubility —measured from the solid state at equilibrium—is the only reliable metric for predicting in vivo absorption and formulation stability. This guide details the physicochemical rationale, predictive profiling, and experimental protocols required to accurately characterize the thermodynamic solubility of this specific analyte.[3]
Physicochemical Profiling & Theoretical Framework
Before initiating wet-lab experiments, one must understand the structural determinants governing the solubility of this molecule.[2]
Structural Dynamics: The "Ortho-Twist" Effect
Unlike its planar analog 3-phenyl-1H-pyrazol-5-amine, the 2,3-dimethyl substitution introduces significant steric strain.[1][2]
-
Planarity Disruption: The methyl group at the ortho (2-) position clashes with the pyrazole ring, forcing a torsion angle between the phenyl and pyrazole rings.
-
Lattice Energy: This twist disrupts efficient
- stacking in the crystal lattice.[1][2] Consequently, while the addition of two methyl groups increases lipophilicity (raising LogP), the reduction in crystal lattice energy (melting point depression) may paradoxically maintain or slightly improve solubility compared to the planar parent scaffold.
Tautomerism and Ionization
The 3-amino-pyrazole core exists in a tautomeric equilibrium that is highly sensitive to solvent polarity and pH.[1][2]
-
Tautomer A (1H-pyrazol-5-amine): Generally favored in polar protic solvents (water/methanol) due to hydrogen bond donation/acceptance capability.[1][2]
-
Tautomer B (1H-pyrazol-3-amine): Often stabilized in non-polar environments or specific protein binding pockets.[1][2]
pKa & pH-Dependent Solubility:
-
Basic Center: The pyridine-like nitrogen (N2) of the pyrazole ring is the primary protonation site.[1]
-
Behavior: The compound behaves as a weak base.[1]
-
pH < pKa (e.g., pH 1.2): Protonated (Cationic). Solubility is high (
). -
pH > pKa (e.g., pH 7.4): Neutral. Solubility is limited by the intrinsic solubility (
).
-
Calculated Properties (Estimates)
| Property | Estimated Value | Rationale |
| Molecular Weight | 187.24 g/mol | Formula: |
| cLogP | 2.3 – 2.6 | Base pyrazole (0.[1][2]3) + Phenyl (1.[4][5][6][7]9) + 2 Methyls (~1.0) - Polar corrections. |
| pKa (Basic) | 3.5 ± 0.5 | Pyrazole ring nitrogen; electron-donating methyls may slightly increase basicity vs. phenyl analog.[1][2] |
| Intrinsic Solubility ( | 10 – 50 | Limited by lipophilicity, mitigated by "ortho-twist" crystal disruption.[1][2] |
Experimental Protocol: Thermodynamic Solubility Profiling
Objective: Determine the equilibrium solubility of the crystalline solid in standard buffers and biorelevant media. Method: Standard Shake-Flask Method (Gold Standard).
Workflow Visualization
The following diagram outlines the critical decision points and workflow for the solubility assay.
Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the critical pH re-verification loop.
Detailed Methodology
Step 1: Solid State Verification
Before testing, the solid material must be characterized. Amorphous material will yield falsely high solubility values that decrease over time as it crystallizes.[1][2]
-
Technique: X-Ray Powder Diffraction (XRPD) or DSC.[1]
-
Requirement: Sharp, defined peaks indicating a crystalline lattice.
Step 2: Media Preparation
Prepare the following buffers to mimic the gastrointestinal tract:
-
pH 1.2 (SGF): 0.1 N HCl (Stomach simulation).
-
pH 4.0 (Acetate Buffer): Transition state.[1]
-
pH 6.8 (Phosphate Buffer): Small intestine simulation.
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate and lecithin to simulate micellar solubilization (critical for lipophilic compounds like this).
Step 3: Equilibration (Shake-Flask)
-
Weigh 2–5 mg of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine into 1.5 mL glass vials.
-
Add 1.0 mL of the respective buffer.[1]
-
Agitation: Shake at 37°C (body temperature) for 24 to 72 hours .
-
Expert Note: For aminopyrazoles, 24 hours is usually sufficient, but 72 hours confirms equilibrium and rules out supersaturation.
-
-
Visual Check: Ensure undissolved solid remains.[1][2] If clear, add more solid.
Step 4: Phase Separation & pH Measurement
-
Filtration: Filter supernatant using a PVDF 0.45
m syringe filter (low binding for amines).[1] Alternatively, centrifuge at 10,000 rpm for 10 mins. -
pH Verification: Measure the pH of the supernatant.
-
Why? Dissolution of a base can shift the pH of the buffer up. If the final pH deviates >0.1 units from the target, the solubility value corresponds to the final pH, not the initial one.
-
Step 5: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to ensure ionization).[1]
-
Detection: UV at
(typically 240–260 nm for phenyl-pyrazoles).[1][2] -
Calibration: Standard curve prepared from a DMSO stock solution.
Data Analysis & Interpretation
The Henderson-Hasselbalch Fit
The solubility profile should follow the modified Henderson-Hasselbalch equation for a weak base:
[1][2]- : Total solubility at a specific pH.[1][2]
- : Intrinsic solubility (solubility of the neutral species).
Expected Profile for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine:
-
pH 1.2: High solubility (> 1 mg/mL) due to protonation of the pyrazole nitrogen.
-
pH 6.8/7.4: Solubility drops to the intrinsic plateau (
). This is the rate-limiting step for absorption in the lower intestine.[1][2]
Biorelevant Implications (FaSSIF)
In FaSSIF, the solubility (
-
Prediction: Given the lipophilic dimethylphenyl tail, expect
. -
Significance: If
is low (<10 g/mL) but FaSSIF solubility is high, the compound may still be orally bioavailable via a "food effect" or bile salt solubilization.
References
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][8][9]
-
Avdeef, A. (2007).[3] Solubility of sparingly-soluble ionizable drugs.[1][2] Advanced Drug Delivery Reviews.[1][2][3] [2]
-
Foces-Foces, C., et al. (2000). Tautomerism in 3(5)-phenylpyrazoles: structure and energy. Journal of the Chemical Society, Perkin Transactions 2.
-
PubChem. (2024).[1] Compound Summary: 3-Amino-5-phenylpyrazole (Analog).[1][2] National Library of Medicine.[1]
-
Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).
Sources
- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - 3-(3,5-dimethylphenyl)-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-phenyl-1h-pyrazol-5-amine (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
